
Direct Violet 51
Overview
Description
Direct Violet 51 is an azo dye with the chemical formula C32H27N5O8S2•2Na and a molecular weight of 719.70. It is primarily used as a dyeing agent for cotton fabrics due to its vibrant violet color and good dyeing properties . The compound is known for its stability and effectiveness in various dyeing processes.
Mechanism of Action
Target of Action
Direct Violet 51 is primarily targeted towards cellulosic fibers, such as cotton . It is an anionic dye with substantivity for these fibers and is normally applied from an aqueous dyebath containing an electrolyte .
Mode of Action
The mode of action of this compound involves its interaction with the cellulosic fibers. The dye adheres to the fabric molecules without the help from other chemicals .
Biochemical Pathways
It’s known that the dye can be removed from an aqueous solution using an electrochemical method . The UV-VIS spectra of the dye were analyzed prior to and after treatment, confirming that the conjugated systems were decomposed at a current of 100 mA .
Pharmacokinetics
It’s known that the dye can be removed from water using adsorption processes .
Result of Action
The result of the action of this compound is the successful dyeing of cellulosic fibers, such as cotton . The dye is a good dyeing agent for cotton fabrics . After the dyeing process, the fibers exhibit the color of the dye.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the decolorization process of the dye was investigated in an aqueous solution using an electrochemical method . The parameters such as applied current, initial pH, solution conductivity, interfering ions, and effect of electrodes were optimized . It was found that the dye with an initial concentration of 20 mg L −1 could be removed after 50 min using a current of 100 mA with color removal of up to 94% .
Biochemical Analysis
Biochemical Properties
Direct Violet 51 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with laccase and lignin peroxidase, enzymes involved in the degradation of lignin and other complex organic molecules . These interactions often result in the breakdown of the dye, leading to its decolorization. The nature of these interactions typically involves the oxidation of the azo bonds, resulting in the formation of colorless compounds.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses and detoxification pathways . Additionally, the dye can disrupt cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. The dye can bind to proteins and enzymes, inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to a cascade of cellular effects, including changes in gene expression and metabolic flux. Additionally, the dye can induce oxidative stress by generating reactive oxygen species, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the dye are influenced by various factors such as pH, temperature, and the presence of other chemicals . Over time, this compound can degrade into smaller, less toxic compounds, reducing its impact on cellular function. Prolonged exposure to the dye can lead to long-term effects such as chronic oxidative stress and DNA damage in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function. At higher doses, it can induce toxic effects such as liver and kidney damage . Threshold effects have been observed, where a certain concentration of the dye leads to significant adverse effects. These toxic effects are often dose-dependent, with higher doses resulting in more severe outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as laccase and lignin peroxidase, leading to its breakdown into smaller compounds . These metabolic pathways often involve the oxidation of the azo bonds, resulting in the formation of colorless products. The dye can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The dye can be taken up by cells through endocytosis and distributed to different cellular compartments . It can also bind to proteins such as albumin, facilitating its transport in the bloodstream. The localization and accumulation of the dye within cells can influence its activity and toxicity.
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. The dye can be targeted to organelles such as mitochondria and lysosomes, where it can exert its effects . Post-translational modifications and targeting signals can direct the dye to these compartments, influencing its interaction with cellular biomolecules. The subcellular localization of this compound can determine its impact on cellular processes and overall cell health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Violet 51 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are optimized to ensure high yield and purity of the dye. The final product is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Direct Violet 51 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of its azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: The major products are typically carboxylic acids and other oxidized aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
Direct Violet 51 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of azo dye synthesis and degradation.
Biology: The dye is employed in staining techniques for visualizing biological tissues and cells.
Medicine: Research on the potential toxicological effects of azo dyes often includes this compound.
Industry: The dye is extensively used in the textile industry for dyeing cotton fabrics and other materials.
Comparison with Similar Compounds
- Direct Red 80
- Direct Red 81
- Direct Red 23
- Direct Yellow 27
- Direct Yellow 50
Comparison: Direct Violet 51 is unique due to its specific molecular structure, which imparts a distinct violet color. Compared to other azo dyes like Direct Red 80 and Direct Yellow 27, this compound has different absorption maxima and dyeing properties. Its stability and effectiveness in dyeing cotton fabrics make it a preferred choice in the textile industry .
Properties
CAS No. |
5489-77-0 |
|---|---|
Molecular Formula |
C32H29N5NaO8S2 |
Molecular Weight |
698.7 g/mol |
IUPAC Name |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N5O8S2.Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44); |
InChI Key |
SUWDLDSAUCWLIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)C.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)O)OC)C.[Na] |
Key on ui other cas no. |
5489-77-0 |
Pictograms |
Irritant |
Synonyms |
Direct Violet 51 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)




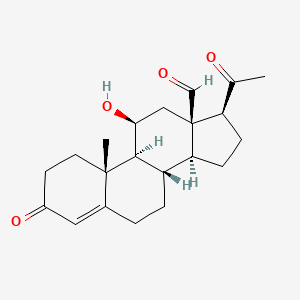
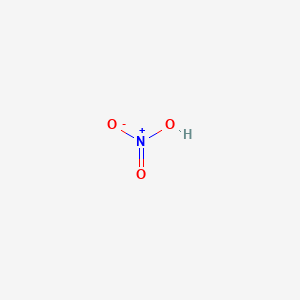

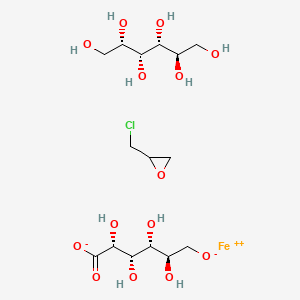
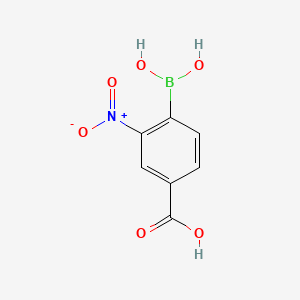

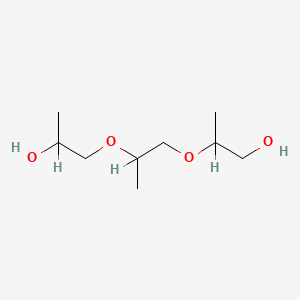
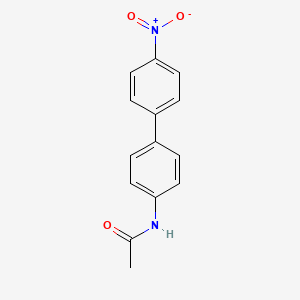
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)
